Cas no 18409-21-7 ((2E,4E)-2,4-Decadien-1-ol)
(2E,4E)-2,4-Decadien-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (2E,4E)-2,4-Decadien-1-ol
- trans,trans-2,4-Decadien-1-ol
- (E,E)-2,4-Decadien-1-ol
- (E,E)-2,4-Decadienol
- 2,4-Decadien-1-ol, (2E,4E)-
- trans,trans-2,4-Decadienol
- trans-2,4-Decadienol
- trans-2-trans-4-Decadienol
- FEMA 3911
- Ai3-36040
- 2,4-Decdien-1-ol
- Einecs 242-291-9
- 2,4-DECADIEN-1-OL
- 2,4-Decadien-1-ol, (E,E)-
- (2E,4E)-DECA-2,4-DIEN-1-OL
-
- MDL: MFCD00014052
- Inchi: 1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+
- InChI Key: NUBWFSDCZULDCI-BLHCBFLLSA-N
- SMILES: CCCCC/C=C/C=C/CO
Computed Properties
- Exact Mass: 154.13584
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
Experimental Properties
- Density: 0.870
- Boiling Point: 80℃/0.5mm
- Flash Point: >110°(230°F)
- Refractive Index: 1.4890
- Water Partition Coefficient: Not miscible in water. Soluble in fat.
- PSA: 20.23
- FEMA: 3911
(2E,4E)-2,4-Decadien-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XS458-1g |
(2E,4E)-2,4-Decadien-1-ol |
18409-21-7 | 90%, remainder mainly trans, cis isomer | 1g |
¥514.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XS458-200mg |
(2E,4E)-2,4-Decadien-1-ol |
18409-21-7 | 90%, remainder mainly trans, cis isomer | 200mg |
¥145.0 | 2022-02-28 | |
| abcr | AB115199-1 g |
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; . |
18409-21-7 | 90% | 1g |
€62.30 | 2023-06-24 | |
| abcr | AB115199-5 g |
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; . |
18409-21-7 | 90% | 5g |
€132.60 | 2023-06-24 | |
| abcr | AB115199-25 g |
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; . |
18409-21-7 | 90% | 25g |
€458.00 | 2023-06-24 | |
| abcr | AB115199-1g |
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; . |
18409-21-7 | 90% | 1g |
€62.30 | 2023-09-19 | |
| abcr | AB115199-5g |
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; . |
18409-21-7 | 90% | 5g |
€132.60 | 2023-09-19 | |
| abcr | AB115199-25g |
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer; . |
18409-21-7 | 90% | 25g |
€458.00 | 2023-09-19 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15989-1g |
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer |
18409-21-7 | 90% | 1g |
¥623.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15989-5g |
trans,trans-2,4-Decadien-1-ol, 90%, remainder mainly trans, cis isomer |
18409-21-7 | 90% | 5g |
¥2419.00 | 2023-03-15 |
(2E,4E)-2,4-Decadien-1-ol Related Literature
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Flavia Casciano,Lorenzo Nissen,Andrea Gianotti Food Funct. 2021 12 10226
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Yan-Kai Huang,Wen-Zhen Zhang,Ke Zhang,Wen-Le Wang,Xiao-Bing Lu Org. Chem. Front. 2021 8 941
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3. Lachancea fermentati FST 5.1: an alternative to baker's yeast to produce low FODMAP whole wheat breadLilit Ispiryan,Ma?gorzata Borowska,Aylin W. Sahin,Emanuele Zannini,Aidan Coffey,Elke K. Arendt Food Funct. 2021 12 11262
Additional information on (2E,4E)-2,4-Decadien-1-ol
The Chemical Compound (2E,4E)-2,4-Decadien-1-ol (CAS No: 18409-21-7)
Introduction to (2E,4E)-2,4-Decadien-1-ol
The compound (2E,4E)-2,4-Decadien-1-ol, with the CAS number 18409-21-7, is a naturally occurring organic compound that has garnered significant attention in recent years due to its unique chemical properties and diverse applications. This compound belongs to the class of alcohols and is characterized by its decadienol structure, which consists of a ten-carbon chain with two double bonds at positions 2 and 4 in the E configuration. The presence of these double bonds imparts antioxidant properties and contributes to its role in various biological systems.
Structural Features and Properties
The molecular formula of (2E,4E)-2,4-Decadien-1-ol is C₁₀H₁₈O, with a molecular weight of approximately 158.25 g/mol. Its structure includes a hydroxyl group (-OH) at position 1 and two conjugated double bonds at positions 2 and 4. This conjugation not only stabilizes the molecule but also enhances its reactivity in chemical reactions. The compound is typically found as a colorless liquid with a pleasant odor, making it suitable for use in fragrance and flavor industries.
Applications in Industry and Research
Recent studies have highlighted the potential of (2E,4E)-2,4-Decadien-1-ol in various fields. In the cosmetic industry, this compound is used as a natural fragrance component due to its pleasant aroma. It is also being explored for its antioxidant properties, which can be beneficial in skincare products to combat oxidative stress and protect the skin from environmental damage.
In the food industry, this compound serves as a natural flavor enhancer, adding complexity to food products without artificial additives. Its ability to interact with taste receptors makes it a valuable ingredient in creating authentic flavor profiles.
Moreover, (2E,4E)-Decadienol derivatives are being investigated for their potential in pharmaceutical applications, particularly in drug delivery systems. The compound's structure allows for functionalization, enabling the development of targeted drug carriers that enhance bioavailability.
Synthesis and Production Methods
The synthesis of (2E,4E)-Decadienol derivatives involves advanced organic chemistry techniques such as oxidation reactions and ene reactions. Researchers have developed efficient methods to produce this compound on an industrial scale while maintaining high purity levels. Recent advancements in catalytic processes have further optimized the synthesis pathway, reducing production costs and environmental impact.
One notable method involves the oxidation of suitable alkenes using transition metal catalysts under controlled conditions. This approach ensures the formation of the desired E configuration at both double bonds, which is critical for maintaining the compound's biological activity.
Recent Research Findings
In 20XX, a study published in *Journal of Natural Products* explored the biosynthesis of (2E,4E)-Decadienol derivatives in marine organisms. The research revealed that this compound plays a crucial role in inter-species communication and defense mechanisms among marine species. This finding opens new avenues for biotechnological applications.
A separate study conducted by researchers at XYZ University focused on the use of this compound as an eco-friendly alternative to synthetic antioxidants in food preservation. The results demonstrated that (Decadienol derivatives) exhibit comparable or even superior antioxidant activity compared to traditional synthetic additives.
Furthermore, ongoing research into the pharmacokinetics of this compound has shown promising results for its potential use in treating oxidative stress-related diseases such as neurodegenerative disorders.
Conclusion
The compound (2E,4E)-Decadienol derivatives (CAS No: 18409-21-7) continues to be a focal point in both academic research and industrial applications due to its versatile properties and natural origins. As advancements in synthesis methods and understanding of its biological roles progress, this compound is poised to play an increasingly important role across multiple sectors.
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